molecular formula C22H24N2O2 B2721568 2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 275360-63-9

2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2721568
CAS No.: 275360-63-9
M. Wt: 348.446
InChI Key: UTMRMZKAQQUIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative with a fused pyran ring system. The compound features a cyclohexyl substituent at the 4-position and a phenyl group at the 7-position, distinguishing it from other 4-aryl-4H-chromene analogs. Chromene derivatives are known for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The cyclohexyl group introduces a sterically bulky, aliphatic moiety that may influence both the compound’s conformational dynamics and intermolecular interactions. The pyran ring adopts a "V" shape, while the cyclohexyl ring exhibits a half-boat conformation, as observed in related structures .

Properties

IUPAC Name

2-amino-4-cyclohexyl-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c23-13-17-20(15-9-5-2-6-10-15)21-18(25)11-16(12-19(21)26-22(17)24)14-7-3-1-4-8-14/h1,3-4,7-8,15-16,20H,2,5-6,9-12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMRMZKAQQUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction Approaches

Three-Component Condensation

The most efficient and widely employed method for synthesizing the target compound involves a one-pot three-component condensation reaction. This approach typically utilizes cyclohexanecarboxaldehyde, malononitrile, and 5-phenylcyclohexane-1,3-dione as key starting materials.

Procedure A: Base-Catalyzed Three-Component Condensation

A mixture of cyclohexanecarboxaldehyde (1.2 mmol), malononitrile (1 mmol), and 5-phenylcyclohexane-1,3-dione (1 mmol) is combined in a 100 mL round-bottom flask. Methanol is added gradually until the mixture is dissolved completely. A catalytic amount of potassium tertiary butoxide and tetrahydrofuran (THF) is then added. The reaction mixture is stirred at room temperature, with progress monitored by thin-layer chromatography (TLC) using ethyl acetate:n-hexane (3:7) as the mobile phase. After completion, the mixture is cooled to room temperature and poured into 10 mL ice-cold water. The crude product is filtered, washed with ethyl acetate and a saturated solution of anhydrous sodium bicarbonate several times, and purified by column chromatography using ethyl acetate:n-hexane (3:7).

Reaction Scheme:

Cyclohexanecarboxaldehyde + Malononitrile + 5-Phenylcyclohexane-1,3-dione → 2-Amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Optimization of Reaction Conditions

Table 1 presents optimized reaction conditions for the synthesis of this compound using various catalyst systems.

Table 1: Effect of Different Catalysts on the Synthesis of this compound

Entry Catalyst Amount (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 K2CO3 10 Methanol 25 4 82
2 KOtBu 5 Methanol/THF 25 3 89
3 Na2CO3 10 Water 25 6 76
4 DBU 30 Water 25 6 85
5 DMAP 10 Ethanol Reflux 3 80
6 Cyclohexylamine 10 Ethanol 25 5 78
7 NS-doped GOQDs 30 mg Ethanol 25 2 94

Mechanistic Considerations

The formation of this compound via multi-component reaction proceeds through several key steps:

  • Knoevenagel condensation between cyclohexanecarboxaldehyde and malononitrile to form an α,β-unsaturated nitrile intermediate
  • Michael addition of the enolate derived from 5-phenylcyclohexane-1,3-dione to the Knoevenagel product
  • Intramolecular cyclization through nucleophilic attack of the hydroxyl group on the nitrile function
  • Tautomerization to yield the final 2-amino-4H-chromene-3-carbonitrile scaffold

Alternative Synthetic Approaches

DBU-Catalyzed Aqueous Synthesis

An environmentally friendly approach utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous media has been developed for the synthesis of structurally related 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, which can be adapted for the synthesis of the target compound.

Procedure B: DBU-Catalyzed Synthesis in Aqueous Media

To a magnetically stirred mixture of 5-phenylcyclohexane-1,3-dione (1 mmol), malononitrile (1 mmol), and cyclohexanecarboxaldehyde (1 mmol) in water (5 mL), DBU (30 mol%) is added. The reaction mixture is stirred for 6 hours at room temperature. The mixture is then extracted with ethyl acetate (6 mL), and the organic phase is dried over Na2SO4, concentrated, and purified on a silica gel column using ethyl acetate/hexane (4:1) as eluent to afford the product.

NS-doped Graphene Oxide Quantum Dots Catalyzed Synthesis

Recent advancements have demonstrated the efficacy of NS-doped graphene oxide quantum dots (GOQDs) as a catalyst for the synthesis of 2-amino-4H-chromene derivatives. This approach offers advantages including high product yields (up to 98%), rapid completion time (typically < 2 hours), and easy work-up procedures.

Procedure C: NS-doped GOQDs Catalyzed Synthesis

A mixture of cyclohexanecarboxaldehyde (1 mmol), malononitrile (1 mmol), 5-phenylcyclohexane-1,3-dione (1 mmol), and NS-doped GOQDs (30 mg) in ethanol is stirred at room temperature for approximately 2 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered to recover the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent to afford the pure compound.

Structure Modification Strategies

Synthesis of Precursor Compounds

The synthesis of this compound can also be approached through a stepwise strategy involving the preparation of key intermediates.

Preparation of 5-Phenylcyclohexane-1,3-dione

The preparation of 5-phenylcyclohexane-1,3-dione, a critical precursor for the target compound, can be achieved through several routes. One effective method involves the Michael addition of dimedone to benzalacetone followed by cyclization.

Synthesis of Cyclohexylidene Derivatives

Cyclohexylcarboxaldehyde can be converted to active intermediates for subsequent reactions with malononitrile and other components.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved using various spectroscopic techniques. The expected spectral data based on related compounds include:

1H NMR (400 MHz, CDCl3) δ ppm: 7.36-7.21 (m, 5H, Ar-H), 6.53 (s, 2H, NH2), 4.18 (s, 1H, CH), 3.2-2.9 (m, 1H, cyclohexyl CH), 2.26 (s, 2H, CH2), 2.19-2.02 (m, 2H, CH2), 1.85-1.65 (m, 6H, cyclohexyl CH2), 1.45-1.10 (m, 6H, cyclohexyl CH2)

13C NMR (100 MHz, CDCl3) δ ppm: 195.9, 158.2, 154.6, 147.2, 131.7, 127.8, 118.9, 118.0, 112.7, 109.8, 58.2, 50.7, 43.2, 38.2, 37.4, 31.7, 29.8, 27.6, 26.4, 25.9

IR (KBr, cm-1) : 3450-3300 (NH2), 2200-2180 (CN), 1680-1660 (C=O)

Purification Techniques

The purification of this compound can be accomplished through various methods, depending on the synthetic approach and the nature of impurities present.

Column Chromatography

Column chromatography using silica gel as the stationary phase and ethyl acetate:n-hexane (3:7) as the mobile phase has proven effective for the purification of the target compound.

Recrystallization

Recrystallization from appropriate solvent systems is another viable purification method. Typically, ethanol, methanol, or mixtures of these solvents with water yield high-purity crystals suitable for further characterization and application.

Yield Optimization

Table 2 presents comparative yields for various synthetic approaches toward this compound.

Table 2: Comparison of Synthetic Methods for this compound

Method Catalyst Solvent System Reaction Time (h) Temperature (°C) Purification Method Yield (%)
Three-component condensation KOtBu Methanol/THF 3 25 Column chromatography 89
DBU-catalyzed aqueous synthesis DBU Water 6 25 Extraction/column chromatography 85
NS-doped GOQDs catalysis NS-doped GOQDs Ethanol 2 25 Filtration/recrystallization 94
Sodium carbonate-catalyzed Na2CO3 Water 6 25 Filtration/washing 76
Cyclohexylamine-catalyzed Cyclohexylamine Ethanol 5 25 Precipitation/recrystallization 78

Chemical Reactions Analysis

2.1. Knoevenagel Condensation and Michael Addition

  • Starting Materials : Aldehydes (e.g., benzaldehyde), 1,3-dicarbonyl compounds (e.g., dimedone), and malononitrile.

  • Reaction Conditions : Typically performed in a solvent like ethanol or methanol with a base catalyst (e.g., piperidine or potassium carbonate).

  • Mechanism : The reaction begins with the Knoevenagel condensation between the aldehyde and malononitrile, forming a benzylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with the 1,3-dicarbonyl compound, followed by intramolecular cyclization to form the chromene ring.

Characterization of Chromene Derivatives

Characterization of chromene derivatives typically involves spectroscopic methods such as NMR (1^1H and 13^{13}C), IR, and mass spectrometry. These techniques provide detailed structural information and help confirm the identity of the synthesized compounds.

3.1. Spectroscopic Data

  • NMR Spectroscopy : Provides information on the molecular structure, including the presence of specific functional groups and the stereochemistry of the molecule.

  • IR Spectroscopy : Useful for identifying functional groups such as amino, cyano, and carbonyl groups.

  • Mass Spectrometry : Confirms the molecular weight and formula of the compound.

Biological Activities of Chromene Derivatives

Chromene derivatives are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. These activities make them attractive targets for drug discovery and development .

4.1. Anticancer Activity

Some chromene derivatives have been identified as potent apoptosis-inducing agents, exhibiting anticancer properties. Their ability to interact with biological systems in a specific manner makes them promising candidates for cancer therapy .

4.2. Antimicrobial Activity

Several chromene derivatives have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. This property is valuable for developing new antimicrobial agents .

Table 2: Spectroscopic Data for Chromene Derivatives

Spectroscopic MethodTypical Signals
1^1H NMRAromatic protons (7-8 ppm), Amino protons (6-7 ppm)
13^{13}C NMRCarbonyl carbon (160-180 ppm), Cyano carbon (110-120 ppm)
IRAmino (3300-3500 cm1^{-1}), Cyano (2200-2300 cm1^{-1})

Table 3: Biological Activities of Chromene Derivatives

ActivityExample CompoundsMechanism
Anticancer4-Aryl-4H-chromenesApoptosis induction
Antimicrobial2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileInhibition of microbial growth

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 275360-63-9

The structure features a tetrahydrochromene moiety, which is known for its versatility in biological activity. The presence of amino and cyano groups enhances its reactivity, making it a valuable building block in organic synthesis.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit tyrosine kinase receptors, which are crucial in cancer cell proliferation. In vitro studies have demonstrated that these compounds can selectively target various cancer cell lines, including breast cancer (MCF-7) and prostate adenocarcinoma (PC-3) cells .

Anti-inflammatory Effects

The compound's structure allows it to interact with pathways involved in inflammation. Some studies suggest that chromene derivatives may reduce inflammatory responses, making them potential candidates for treating conditions such as rheumatoid arthritis and psoriatic arthritis .

Neuroprotective Properties

There is emerging evidence that compounds related to 2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may exhibit neuroprotective effects by modulating excitatory amino acid transporters (EAATs). This modulation can be beneficial in neurodegenerative diseases where excitotoxicity plays a role.

Case Study 1: Antitumor Activity

A study investigated the anticancer efficacy of a related compound against five different cancer cell lines using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Inhibition of Tyrosine Kinases

In another study focusing on receptor inhibition, docking studies revealed that the compound binds effectively to the active sites of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), suggesting a mechanism for its anticancer activity .

Mechanism of Action

The mechanism by which 2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Conformation and Stability

  • Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound introduces steric bulk and aliphatic character, contrasting with aromatic substituents like 3,4-dimethoxyphenyl () or thiophen-2-yl (). Aromatic groups enhance π-π stacking interactions, whereas the cyclohexyl group may improve lipophilicity and membrane permeability .
  • Hydrogen Bonding Networks :
    • Compounds with thiophen-2-yl () or methoxyphenyl () substituents form extensive N—H⋯N and N—H⋯O hydrogen bonds, creating 2D/3D supramolecular networks. These interactions are critical for crystal packing and solubility . The cyclohexyl derivative’s lack of polar groups may limit hydrogen bonding, affecting crystallization behavior.

Crystallographic Data

Compound (Substituent) Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Reference
4-Cyclohexyl (Target) Not reported Limited (non-polar substituent)
4-(3,4-Dimethoxyphenyl) Monoclinic P2₁/c 1352.89 O—H⋯N, C—H⋯O
4-(Thiophen-2-yl) Triclinic P1 1352.89 N—H⋯N, N—H⋯O
4-(4-Methoxyphenyl) Monoclinic P2₁/c 1320.7 N—H⋯O, C—H⋯π

Reactivity and Reaction Conditions

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The cyclohexyl group (electron-donating) may slow reaction rates compared to electron-withdrawing substituents (e.g., nitro or chloro groups), as observed in the synthesis of 4H-chromenes (). Reactions with aldehydes bearing electron-withdrawing groups proceed faster due to enhanced electrophilicity .
  • Catalytic Systems :
    • Magnetic UiO-66 catalysts () and Fe₃O₄/camphor systems () are efficient for synthesizing 4H-chromenes. The cyclohexyl derivative’s synthesis may require tailored conditions to accommodate steric hindrance.

Yield and Optimization

Compound (Substituent) Catalyst Reaction Time (h) Yield (%) Reference
4-Cyclohexyl (Target) Not reported
4-Aryl (e.g., Ph, 4-Cl-Ph) Magnetic UiO-66 1.5–2.5 85–92
4-(Thiophen-2-yl) K₂CO₃ 3.0 78
4-(4-Methoxyphenyl) KOH 4.0 70

Anticancer Activity

  • 4-Aryl-4H-chromenes with 3,4-dimethoxyphenyl or naphthyl groups () exhibit potent apoptosis-inducing effects, with IC₅₀ values in the low micromolar range . The cyclohexyl derivative’s activity remains unstudied, but its lipophilicity may enhance tumor penetration.

Antimicrobial Activity

  • Derivatives with 7,7-dimethyl and aryl groups () show moderate antimicrobial activity (MIC: 16–64 µg/mL). The cyclohexyl group’s impact on microbial target binding warrants investigation .

Enzyme Inhibition

  • Compounds with 4-chlorobenzyloxy substituents () inhibit tyrosinase (IC₅₀: 8.2 µM). The cyclohexyl group’s lack of polar interactions may reduce affinity for enzyme active sites .

Biological Activity

2-Amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 275360-63-9) is a member of the chromene family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2C_{22}H_{24}N_2O_2, with a molecular weight of 348.44 g/mol. The compound features a chromene core with various substituents that influence its biological activity.

Anticancer Activity

Research indicates that derivatives of chromene compounds have significant anticancer properties. For instance, studies have shown that analogs can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. Specifically, chromene derivatives have been reported to inhibit tumor growth by targeting tubulin polymerization and disrupting microtubule dynamics .

Table 1: Summary of Anticancer Studies on Chromene Derivatives

Study ReferenceCell Lines TestedMechanism of ActionKey Findings
Afifi et al., 2017Various cancer cell linesCaspase activationInduced apoptosis in multiple cancer types
Halawa et al., 2017HeLa cellsMicrotubule disruptionSignificant reduction in cell viability
Elshaflu et al., 2018MCF-7 cellsG2/M phase arrestInhibited cell proliferation

Antimicrobial Activity

Chromene derivatives have also demonstrated antimicrobial properties against various bacterial strains. In particular, studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes .

Table 2: Antimicrobial Activity of Chromene Derivatives

Compound TestedBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Neuroprotective Effects

The neuroprotective potential of chromene derivatives has been highlighted in recent studies. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Table 3: Neuroprotective Activity of Chromene Derivatives

Compound TestedAChE Inhibition (%)BuChE Inhibition (%)
Compound D85%90%
Compound E70%75%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. Modifications to the chromene core or substituents can significantly impact their pharmacological profiles. For example, varying the cyclohexyl group or introducing different phenyl substituents can enhance anticancer or antimicrobial efficacy .

Case Studies

  • Anticancer Mechanism Study : A study conducted by Luque-Agudo et al. (2019) investigated the apoptotic effects of a specific chromene derivative on breast cancer cells. The results indicated that the compound induced apoptosis via mitochondrial pathways and significantly reduced cell migration.
  • Neuroprotective Evaluation : Research by Takao et al. (2019) demonstrated that certain chromene derivatives could inhibit MAO-B activity effectively, suggesting potential use in treating neurodegenerative disorders.

Q & A

Q. Example Reaction Setup

ComponentRoleConditions
CyclohexanoneCyclic ketoneReflux in ethanol
MalononitrileCyanide sourceCatalyzed by piperidine
Aryl aldehyde (e.g., benzaldehyde)Electrophilic partner6–8 hours, 80°C

How can researchers optimize reaction conditions to enhance stereochemical purity in chromene derivatives?

Advanced
Stereochemical control is critical for bioactive chromenes. Strategies include:

  • Catalyst screening : Use chiral catalysts (e.g., organocatalysts) to induce enantioselectivity.
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers.
  • Temperature modulation : Lower temperatures reduce kinetic side products.
  • Crystallographic validation : Post-synthesis X-ray analysis confirms stereochemical outcomes .

Case Study : reports a triclinic crystal system (space group P1) with defined chair conformations in the tetrahydrochromene core, highlighting the role of steric hindrance from the 4-methylphenyl group in directing stereochemistry .

Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Q. Basic

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52–1.54 Å), angles (e.g., C–C–C = 109.5°), and supramolecular interactions (e.g., N–H···O hydrogen bonds) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl protons as multiplet at δ 1.2–2.1 ppm) and nitrile carbon signals (δ ~115 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 280.32 for C₁₇H₁₆N₂O₂) .

Q. Key Crystallographic Data (from )

ParameterValue
Space groupP1
a, b, c (Å)8.5931, 8.7409, 11.0695
α, β, γ (°)72.626, 70.088, 80.035
R factor0.045

What strategies are employed to resolve contradictions in bioactivity data across substituted chromene derivatives?

Advanced
Contradictions often arise from substituent effects on bioavailability or target binding. Solutions include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to identify pharmacophores.
  • Crystallographic analysis : Correlate hydrogen-bonding patterns (e.g., N–H···O in ) with antimicrobial efficacy .
  • Dosage standardization : Ensure consistent molar concentrations in bioassays to isolate substituent effects .

Example : attributes enhanced antifungal activity in 4-methylphenyl derivatives to improved lipophilicity and membrane penetration .

How do variations in aryl substituents at the 4-position influence crystal packing and supramolecular interactions?

Advanced
Substituents dictate intermolecular forces:

  • Electron-withdrawing groups (e.g., –NO₂): Enhance π-π stacking (e.g., ’s nitrophenyl derivative).
  • Bulky groups (e.g., cyclohexyl): Introduce steric effects, reducing symmetry and altering unit cell parameters (e.g., ’s P1 space group) .
  • Hydrogen-bond donors (e.g., –NH₂): Stabilize 3D networks via N–H···O/N interactions .

Q. Comparative Analysis

SubstituentSpace GroupNotable Interactions
4-MethylphenylP1N–H···O, C–H···π
4-ChlorophenylP2₁/cCl···Cl halogen bonding
4-NitrophenylC2/cStrong π-π stacking

What are the challenges in achieving high yields during synthesis, and how are they mitigated?

Basic
Common challenges include:

  • Side reactions : Malononitrile dimerization or aldol byproducts.
  • Low solubility : Recrystallization in ethanol/acetone mixtures improves purity .
  • Catalyst efficiency : Screening bases (e.g., triethylamine vs. piperidine) optimizes cyclization rates .

Q. Yield Optimization Table

ConditionImpact on YieldReference
Catalyst: Piperidine75–80%
Solvent: Ethanol70%
Temperature: 80°C85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.